2-Phenoxybenzoic acid

Description

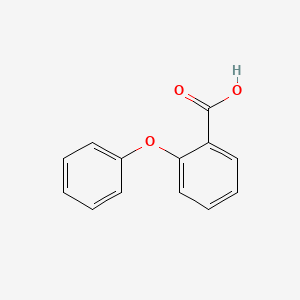

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSYEPBQPFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062286 | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-42-7, 36349-67-4 | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenoxybenzoic Acid

This guide offers a comprehensive exploration of the chemical properties of 2-phenoxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural characteristics, spectroscopic signature, and reactivity, providing insights grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: The Structural and Functional Significance of this compound

This compound (2-PBA), with the chemical formula C₁₃H₁₀O₃, is an aromatic carboxylic acid characterized by a phenoxy group at the ortho-position of the benzoic acid moiety.[1][2] This seemingly simple structural feature imparts a unique conformational flexibility due to the ether linkage, distinguishing it from more rigid analogues.[3] This flexibility is a key determinant of its solid-state behavior, including the potential for polymorphism, and plays a crucial role in its interaction with biological targets.[3]

Functionally, 2-PBA serves as a vital building block in the synthesis of a wide array of organic molecules. It is a well-established precursor for the development of anti-inflammatory agents, anticonvulsants, and even photoredox catalysts.[4] Its derivatives have shown promise as benzodiazepine receptor agonists, highlighting its importance in the design of therapeutics for neurological disorders.[4] Furthermore, its stability and distinct chemical properties have led to its use as an internal standard in the analytical quantification of pyrethroid metabolites.

Synthesis and Purification: The Ullmann Condensation Approach

The most prevalent and effective method for synthesizing this compound is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction provides a reliable route to forming the diaryl ether bond, a key structural element of the molecule.

Underlying Principles of the Ullmann Condensation

The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the synthesis of 2-PBA, 2-chlorobenzoic acid is reacted with phenol. The copper catalyst, often in the form of copper(I) salts or metallic copper, facilitates the carbon-oxygen bond formation. The base, typically a carbonate such as potassium carbonate, is essential for the deprotonation of the phenol, forming the more nucleophilic phenoxide ion.

The reaction generally requires elevated temperatures and is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3] However, advancements in this methodology have introduced the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[4]

Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound, emphasizing the rationale behind each step.

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents). The use of excess phenol and base drives the reaction towards completion.

-

Solvent and Catalyst Addition: Add a suitable high-boiling solvent, such as DMF, to the flask. The solvent serves to dissolve the reactants and facilitate heat transfer. Subsequently, add the copper catalyst, for instance, copper(I) iodide (0.1 equivalents). The catalytic amount is sufficient to promote the reaction without leading to significant side products.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and neutralize the excess base. This will cause the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts and residual DMF. For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water.[5] This process removes unreacted starting materials and byproducts, yielding pure this compound as a white to pale cream crystalline powder.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-PBA is fundamental for its application in various scientific domains.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [2] |

| Molecular Weight | 214.22 g/mol | |

| Appearance | White to pale cream crystalline powder | [3] |

| Melting Point | 110-115 °C | [3][5] |

| Boiling Point | 355 °C | [6] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 3.53 (at 25 °C) | [1] |

These properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and analytical characterization, as well as for predicting its behavior in biological systems.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-PBA exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 11 ppm), which is characteristic of acidic protons.[1] The aromatic protons resonate in the range of 6.8 to 8.2 ppm, with complex splitting patterns due to spin-spin coupling.[1]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insights into the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is observed at a characteristic downfield shift. The aromatic carbons appear in the typical aromatic region, with variations in their chemical shifts depending on their substitution pattern and electronic environment.

| Data Type | Chemical Shift (ppm) and Description | Source(s) |

| ¹H NMR | ~11 (s, 1H, -COOH), 8.13 (d, 1H), 7.47 (t, 1H), 7.38 (t, 1H), 7.19 (d, 1H), 7.06 (t, 2H), 6.88 (d, 2H) | [1] |

| ¹³C NMR | Specific peak assignments can be found in specialized databases. | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in 2-PBA. The IR spectrum is characterized by several key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-O-C Stretch: The ether linkage gives rise to characteristic stretching vibrations in the fingerprint region, typically around 1240 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-PBA. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 214.[8] The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of the carboxyl group, leading to a significant peak at m/z 169. Another prominent fragment is often observed at m/z 121.[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the carboxylic acid and the aromatic rings.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can react with hydrazides in the presence of an acid catalyst to form hydrazones, which have shown potential as analgesic agents.[3]

Figure 2: General reaction scheme for the carboxylic acid group of this compound.

Electrophilic Aromatic Substitution

The two aromatic rings can undergo electrophilic substitution reactions. The directing effects of the carboxyl and phenoxy groups will influence the position of substitution on their respective rings. The phenoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a valuable scaffold in drug discovery and a useful tool in analytical chemistry.

-

Pharmaceutical Synthesis: As a precursor, 2-PBA is integral to the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anticonvulsants and anti-inflammatory agents.[4][5] The synthesis of N-phenylanthranilic acid hydrazides from 2-PBA has yielded compounds with significant analgesic activities.

-

Analytical Standard: Due to its chemical stability and well-defined properties, this compound is frequently employed as an internal standard for the quantification of pyrethroid metabolites in biological and environmental samples using techniques like HPLC and mass spectrometry.[4]

-

Bioremediation Research: The microbial degradation of 2-PBA has been studied, with the identification of bacterial strains capable of its complete mineralization. This research opens up possibilities for using these microorganisms in the bioremediation of environments contaminated with phenoxy-containing compounds.[4]

Conclusion

This compound is a molecule with a rich chemical profile that underpins its broad utility in both research and industrial applications. Its synthesis via the Ullmann condensation is a robust and well-established method. A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective use. The reactivity of its functional groups provides a platform for the development of a diverse range of derivatives with potential therapeutic applications. As research continues to uncover new facets of its biological activity and material properties, the importance of this compound in the scientific community is set to grow.

References

- This compound | 2243-42-7 - Benchchem. (URL: not available)

- This compound | C13H10O3 | CID 75237 - PubChem. (URL: [Link])

- Benzoic acid, 2-phenoxy- - the NIST WebBook. (URL: [Link])

- Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides - PubMed. (URL: [Link])

- Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides - ResearchG

Sources

- 1. This compound(2243-42-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 2243-42-7 | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 2243-42-7 [chemicalbook.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. This compound(2243-42-7) 13C NMR [m.chemicalbook.com]

- 8. Benzoic acid, 2-phenoxy- [webbook.nist.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Structure Elucidation of 2-Phenoxybenzoic Acid

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, development, and application are built. For a molecule like this compound (C₁₃H₁₀O₃, Mol. Wt. 214.22 g/mol ), a key precursor and building block in pharmaceuticals and materials science, an unambiguous structural determination is paramount.[1][2][3] This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We move beyond a simple recitation of data, instead focusing on the strategic integration of spectroscopic and analytical methods to create a self-validating system of evidence. This guide details the causality behind experimental choices, from initial functional group identification by Infrared Spectroscopy and Mass Spectrometry to the complete mapping of the atomic framework using advanced Nuclear Magnetic Resonance techniques and ultimate confirmation by X-ray Crystallography and chemical synthesis.

Foundational Analysis: Molecular Formula and Functional Group Identification

Before delving into complex connectivity, the initial step is to confirm the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers crucial clues through fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique.

-

Causality: The primary objective is to verify the molecular weight calculated from the presumed formula, C₁₃H₁₀O₃. The molecular ion peak (M⁺) is the most direct evidence. The fragmentation pattern then helps to corroborate the presence of specific moieties, such as the carboxylic acid and the phenoxy group, by identifying stable daughter ions.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Interpretation |

| 214 | [M]⁺ | Molecular ion, confirming the molecular weight of 214.22 g/mol .[2][4] |

| 197 | [M - OH]⁺ | Loss of a hydroxyl radical, characteristic of a carboxylic acid. |

| 169 | [M - COOH]⁺ | Loss of the carboxyl group, indicating a stable diphenyl ether cation. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl cation, suggesting cleavage at the ether linkage.[2][4] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the phenoxy group.[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the functional groups responsible for characteristic vibrations.

-

Causality: The goal is to find absorption bands corresponding to the vibrations of the carboxylic acid (O-H and C=O bonds) and the aromatic ether (C-O bond). The presence and nature of these bands provide strong, direct evidence for the proposed functional groups.

Table 2: Characteristic Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300–2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding, a hallmark of carboxylic acid dimers.[5] |

| ~1700–1680 (strong) | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group, conjugated with the aromatic ring.[1][5] |

| ~1600, ~1450 | C=C stretch | Aromatic Rings | Indicates the presence of the benzene rings. |

| ~1320–1210 | C-O stretch | Aryl Ether & Acid | Confirms the C-O single bonds of both the ether linkage and the carboxylic acid.[5] |

| ~750 | C-H bend (out-of-plane) | Aromatic Rings | The specific pattern in this region can suggest the substitution pattern (ortho-disubstituted). |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon-hydrogen framework.

-

Causality: ¹H NMR quantifies and characterizes the different types of protons. ¹³C NMR identifies all unique carbon environments. 2D NMR experiments are then chosen to systematically link these individual pieces. COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and crucially, HMBC reveals longer-range (2-3 bond) correlations, which are essential for connecting the two aromatic rings via the ether linkage.

¹H and ¹³C NMR Analysis

The structure of this compound contains two distinct aromatic rings and a carboxylic acid proton. The ortho-substitution on the benzoic acid ring and the monosubstituted phenoxy ring lead to a predictable yet complex set of signals. Based on the structure, we anticipate 9 aromatic proton signals and 1 carboxylic acid proton signal in the ¹H NMR spectrum. For the ¹³C NMR spectrum, we expect 11 distinct signals (6 for the disubstituted ring, 4 for the monosubstituted ring, and 1 for the carboxyl carbon).

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Proton at δ) |

| COOH | ~11.0-12.0 (br s, 1H) | ~169.0 | C-1, C-2, C-6 |

| H-3 | ~7.2 (m, 1H) | ~124.0 | C-1, C-2, C-4, C-5 |

| H-4 | ~7.5 (m, 1H) | ~132.5 | C-2, C-3, C-5, C-6 |

| H-5 | ~7.3 (m, 1H) | ~122.0 | C-1, C-3, C-4, C-6 |

| H-6 | ~8.1 (dd, 1H) | ~134.0 | C-1, C-2, C-4, C-5, COOH |

| H-2'/H-6' | ~7.0 (d, 2H) | ~119.0 | C-4', C-1', C-2 |

| H-3'/H-5' | ~7.4 (t, 2H) | ~130.0 | C-1', C-4' |

| H-4' | ~7.2 (t, 1H) | ~124.5 | C-2'/C-6', C-3'/C-5' |

| C-1 | - | ~118.0 | - |

| C-2 | - | ~160.0 | - |

| C-1' | - | ~157.0 | - |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad). |

The Decisive Connection: HMBC

The most critical piece of evidence confirming the "2-phenoxy" substitution comes from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The correlation between the protons on the phenoxy ring (H-2'/H-6') and the carbon of the benzoic acid ring to which the ether is attached (C-2) is the definitive link.

Caption: Key HMBC correlations confirming the ether linkage.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

1D Spectra Acquisition:

-

¹H: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition:

-

COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

HSQC: Run a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

-

HMBC: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to determine 2- and 3-bond ¹H-¹³C correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

Unambiguous Proof: Single-Crystal X-ray Crystallography

While NMR provides the constitutional structure, X-ray crystallography gives the definitive, three-dimensional arrangement of atoms in the solid state.

For this compound, crystallographic studies have confirmed that the molecules form inversion dimers in the solid state through hydrogen bonding between the carboxylic acid groups.[1] A significant conformational feature is the dihedral angle between the planes of the two aromatic rings, which is reported to be 86.7°.[1]

Caption: Conceptual workflow for single-crystal X-ray analysis.

Chemical Corroboration: Retrosynthesis and Synthesis

A logical chemical synthesis from well-characterized starting materials provides strong corroborative evidence for the proposed structure.

-

Causality: By constructing the target molecule through a known and reliable chemical transformation, the structure of the product is validated by the structure of the precursors. The Ullmann condensation is a classic and effective method for forming diaryl ether bonds.[1][6]

The synthesis of this compound is readily achieved via the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and phenol.[6][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2243-42-7 [sigmaaldrich.com]

- 4. Benzoic acid, 2-phenoxy- [webbook.nist.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics [scispace.com]

- 7. researchgate.net [researchgate.net]

2-Phenoxybenzoic acid CAS number 2243-42-7

An In-depth Technical Guide to 2-Phenoxybenzoic Acid (CAS 2243-42-7)

Abstract

This compound (2-PBA), with CAS Number 2243-42-7, is an aromatic carboxylic acid of significant interest in medicinal chemistry, analytical science, and organic synthesis. Structurally, it consists of a benzoic acid core with a phenoxy group at the ortho-position, a feature that imparts unique chemical reactivity and biological interaction capabilities.[1] It serves as a key precursor for a variety of pharmaceutical agents, including anti-inflammatory and anticonvulsant drugs.[1][2] Furthermore, its stability and distinct chemical signature make it an invaluable internal standard for the analytical quantification of pyrethroid metabolites in environmental and biological samples.[1][3][4] This guide provides a comprehensive overview of this compound, detailing its synthesis, mechanisms of action, applications, and analytical characterization, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Profile

This compound is a white to pale cream crystalline powder.[1] Its molecular structure, featuring a flexible ether linkage, allows for diverse solid-state behaviors and hydrogen-bonding motifs, making it a conformational isostere of anthranilic acid.[1]

Core Properties

| Property | Value | Source |

| CAS Number | 2243-42-7 | [3][5][6] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][5][6] |

| Molecular Weight | 214.22 g/mol | [1][3][5] |

| IUPAC Name | This compound | [2][5] |

| Melting Point | 110-112 °C | [4] |

| Appearance | White to pale cream crystalline powder | [1][7] |

| pKa | 3.53 (at 25°C) | [7] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | [2][5] |

Analytical Characterization

Purity and structural confirmation of this compound are critical for its application in regulated fields. A combination of spectroscopic techniques is employed for its definitive identification.[1]

| Technique | Key Observables | Purpose |

| ¹H and ¹³C NMR | Confirms the precise positions of substituents on the aromatic rings. | Structural Elucidation |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as the carboxylic acid C=O stretch (approx. 1680–1700 cm⁻¹). | Functional Group Analysis |

| Mass Spectrometry (MS) | Validates the molecular weight (214.22 g/mol ) and provides fragmentation patterns. | Molecular Weight Verification |

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Ullmann condensation reaction.[1] This method is favored for its efficiency and scalability.[1] The reaction involves a copper-catalyzed cross-coupling between an aryl halide and a phenol.[8][9][10]

The Ullmann Condensation Mechanism

The Ullmann condensation is a robust method for forming diaryl ether linkages.[11] The reaction typically requires a copper catalyst (e.g., copper metal, Cu₂O, or copper salts), a base, and high temperatures.[1][9][12] The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product.

Caption: Ullmann Condensation for 2-PBA Synthesis.

Microwave-Assisted Synthesis Protocol

Microwave irradiation has been shown to significantly enhance the Ullmann condensation, leading to higher yields and substantially shorter reaction times by promoting more efficient heat transfer.[1]

Objective: To synthesize this compound via a microwave-assisted Ullmann condensation.

Materials:

-

2-Chlorobenzoic acid

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper powder or Copper(I) iodide

-

Amyl alcohol (as solvent, though some methods use dry media)

-

Microwave reactor vial

-

Stir bar

Procedure:

-

Preparation: In a microwave reactor vial, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.1 equivalents), potassium carbonate (2 equivalents), and the copper catalyst (0.1 equivalents).

-

Solvent Addition: Add a suitable high-boiling solvent like amyl alcohol, or perform the reaction in dry media as some protocols suggest for efficiency.[1]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the crude product and wash with water. Recrystallize the solid from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure this compound.[7]

-

Validation: Confirm the purity and identity of the final product using HPLC, NMR, and MS as described in Section 1.2. High yields (>95%) are achievable with this method.[1]

Applications in Drug Development and Research

This compound's utility spans multiple scientific domains, primarily driven by its role as a versatile chemical intermediate and a reliable analytical tool.

Precursor in Pharmaceutical Synthesis

The structure of 2-PBA is a valuable scaffold in medicinal chemistry. It serves as a starting material for synthesizing a range of compounds with potential therapeutic activities.[1][2]

-

Anticonvulsants: Derivatives of 2-PBA have been synthesized and investigated for their potential as anticonvulsant agents. Research has shown that some of these derivatives can act as benzodiazepine receptor agonists, which are critical for managing conditions like seizures and anxiety.[1][4]

-

Anti-inflammatory Agents: The compound is a precursor for creating novel anti-inflammatory and analgesic medications.[2] Hydrazide derivatives of 2-PBA, for instance, have been synthesized and shown to possess analgesic activities significantly more potent than reference drugs like mefenamic acid in preclinical tests.[13]

Caption: 2-PBA as a Scaffold in Drug Synthesis.

Internal Standard in Analytical Chemistry

In analytical chemistry, particularly in environmental and toxicological studies, 2-PBA is widely used as an internal standard.[1] Its primary application is in the quantification of urinary metabolites of pyrethroid insecticides.[3][4]

Causality: An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. 2-PBA is structurally related to pyrethroid metabolites but is not a metabolite itself. Its stability during sample preparation (including hydrolysis and extraction) and its clear signal in HPLC and GC-MS analyses ensure accurate and reliable quantification of the target analytes by correcting for variations in sample processing and instrument response.[1][4]

Caption: Workflow for 2-PBA as an Internal Standard.

Other Industrial Applications

Beyond the pharmaceutical and analytical fields, 2-PBA and its derivatives are utilized in several other industries:

-

Agrochemicals: It is used in the formulation of herbicides.[2][7]

-

Polymer Science: It serves as a component in the production of specialty polymers for durable industrial materials.[2]

-

Cosmetics: It can be incorporated into cosmetic formulations for its preservative properties, helping to extend product shelf life.[2][7]

Environmental Fate and Bioremediation

The environmental presence of this compound is linked to the degradation of certain pesticides. Encouragingly, research has demonstrated its potential for bioremediation. A bacterial strain, Sphingobium phenoxybenzoativorans, isolated from pesticide-contaminated soil, has shown the ability to completely mineralize 2-PBA within five days, highlighting a potential pathway for cleaning contaminated environments.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[5]

| Hazard Statement | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and First Aid:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (eyeshields), and a dust mask (type N95).[3][4][14]

-

Ventilation: Use only in a well-ventilated area to avoid breathing dust.[14][15]

-

Skin Contact: If skin contact occurs, wash off with soap and plenty of water.[15]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[15]

-

Inhalation: If inhaled, move the person into fresh air. Seek medical attention if respiratory irritation occurs.[1][15]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] It is classified as a combustible solid.[3][4]

References

- This compound | 2243-42-7 - Benchchem. (n.d.).

- This compound | 2243-42-7 - J&K Scientific. (n.d.).

- Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides. (2006). Biological & Pharmaceutical Bulletin, 29(6), 1180-5.

- This compound | C13H10O3 | CID 75237 - PubChem. (n.d.).

- This compound 98 2243-42-7 - Sigma-Aldrich. (n.d.).

- This compound 98 2243-42-7 - Sigma-Aldrich. (n.d.).

- This compound 2243-42-7 wiki - Guidechem. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2025).

- Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. (n.d.). Taylor & Francis.

- This compound | CAS 2243-42-7 - LGC Standards. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Benzoic acid, 2-phenoxy- - NIST WebBook. (n.d.).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

- Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). NIH.

- Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics - SciSpace. (n.d.).

- This compound 98 2243-42-7 - Sigma-Aldrich. (n.d.).

- Ullmann condensation - Wikipedia. (n.d.).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (n.d.). ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022).

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-フェノキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98 2243-42-7 [sigmaaldrich.com]

- 5. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 2-phenoxy- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

ortho-Phenoxybenzoic acid physical constants

An In-depth Technical Guide to the Physical Constants of ortho-Phenoxybenzoic Acid

Introduction

ortho-Phenoxybenzoic acid, systematically known as 2-phenoxybenzoic acid, is an aromatic carboxylic acid featuring a phenoxy group attached to the ortho position of the benzoic acid ring. This seemingly simple molecule serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structural characteristics, particularly the ether linkage, afford it a conformational flexibility that is of significant interest in medicinal chemistry and crystal engineering.[2] Furthermore, its stability and well-defined chemical properties have led to its adoption as a reliable internal standard for the quantification of pyrethroid metabolites in environmental and toxicological studies.[3]

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physical constants of this compound. It moves beyond a simple tabulation of data to explore the experimental methodologies for their determination, offering insights into the rationale behind these protocols.

Molecular Identity and Structure

Accurate identification is the cornerstone of scientific research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether | [4] |

| CAS Number | 2243-42-7 | [3][4] |

| Molecular Formula | C₁₃H₁₀O₃ | [2][5] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| InChI | 1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | [3][4] |

| InChIKey | PKRSYEPBQPFNRB-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | [4] |

graph "Molecular_Structure_of_2_Phenoxybenzoic_Acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.2,-1.2!"]; C9 [label="C", pos="4.6,-1.2!"]; C10 [label="C", pos="5.3,0!"]; C11 [label="C", pos="4.6,1.2!"]; C12 [label="C", pos="3.2,1.2!"]; O1 [label="O", pos="1.8,1.2!", fontcolor="#EA4335"]; O2 [label="O", pos="1.8,-2.4!", fontcolor="#EA4335"]; O3 [label="O", pos="0.4,-1.2!", fontcolor="#EA4335"]; H1 [label="H", pos="-0.3,-1.2!", fontcolor="#4285F4"]; // Benzene Ring 1 (Benzoic Acid part) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzene Ring 2 (Phenoxy part) C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; // Connections C1 -- C7; C2 -- O1; C7 -- O2; C7 -- O3; O3 -- H1; O1 -- C8; // Positioning benzene ring 1 C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; // Positioning connections C7 [pos="1.4,-1.5!"]; O1 [pos="2.1, -0.8!"]; // Positioning benzene ring 2 C8 [pos="3.5,-0.8!"]; C9 [pos="4.2,-2.0!"]; C10 [pos="5.6,-2.0!"]; C11 [pos="6.3,-0.8!"]; C12 [pos="5.6,0.4!"]; C13 [pos="4.2,0.4!"]; C8 -- C13; C13 -- C12; // Double bonds (rendered as thicker lines for simplicity) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C13; C9 -- C10; C11 -- C12; C7 -- O2;

}

Caption: Molecular Structure of this compound.

Core Physical Constants

The physical properties of a compound are critical for its handling, formulation, and application. The key constants for this compound are compiled below.

| Physical Constant | Value | Source(s) |

| Appearance | White to pale cream or beige crystalline powder | [1][2][6][7][8] |

| Melting Point | 110-112 °C | [3][6][8][9] |

| 109.0 - 115.0 °C | [2][7] | |

| 113 °C | [10] | |

| Boiling Point | 355 °C | [8][9][10] |

| 343.3±25.0 °C | [2] | |

| Density | 1.2±0.1 g/cm³ | [2] |

| pKa | 3.53 (at 25°C) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| LogP (Octanol/Water) | 3.11 | [10] |

| Flash Point | 132.0±16.7 °C | [2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of chemical compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. For this compound, characteristic absorptions include a strong C=O stretch for the carboxylic acid at approximately 1680–1700 cm⁻¹, a broad O-H stretch, and signals corresponding to the C-O-C ether linkage.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms and the positions of substituents on the aromatic rings.[2] ¹H NMR spectra are available for this compound.[11]

-

Mass Spectrometry (MS) : Mass spectrometry validates the molecular weight of the compound (214.22 g/mol ).[2] Electron ionization (EI) mass spectra are available in public databases like the NIST WebBook.[12]

Experimental Protocols for Physical Constant Determination

To ensure scientific rigor, the methods used to determine these constants must be robust and reproducible. Here, we detail protocols for two fundamental properties.

Protocol 1: Determination of Melting Point

The melting point is a primary indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance.

Causality and Rationale: The transition from a solid to a liquid phase requires energy to overcome the crystal lattice forces. Impurities disrupt this lattice, typically broadening the melting range and depressing the melting point. Therefore, this simple measurement provides a robust, self-validating check on purity. A slow, controlled heating rate (~1-2 °C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystalline powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 110 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For drug development, pKa is a critical parameter as it governs solubility, absorption, and distribution in vivo.

Causality and Rationale: The pKa is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are present in equal concentrations. This point can be precisely determined from the midpoint of a titration curve. By titrating the weak acid (this compound) with a strong base (e.g., NaOH), we can monitor the change in pH. The inflection point of the resulting curve indicates the equivalence point, where all the acid has been neutralized. The pH at exactly half of the volume of titrant required to reach the equivalence point is, by definition, the pKa. The use of a calibrated pH meter provides a self-validating system, as the calibration against known buffer standards ensures the accuracy of the measurements.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound. Due to its limited water solubility, dissolve it in a small amount of a co-solvent like ethanol before diluting with deionized water to a known volume.[1][13]

-

Titrant Standardization: Prepare a standard solution of ~0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration: Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments from a burette, recording the pH after each addition.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination: Determine the equivalence point from the steepest part of the curve (or its first derivative). Divide this volume by two to find the half-equivalence point. The pH value corresponding to the half-equivalence volume on the titration curve is the pKa of this compound.

Caption: Workflow for pKa Determination by Titration.

Conclusion

The physical constants of ortho-phenoxybenzoic acid are well-defined, reflecting its status as a readily available and widely used chemical. Its melting point serves as a reliable indicator of purity, while its pKa is crucial for understanding its behavior in solution—a key consideration in its applications in both analytical chemistry and as a precursor in drug development. The spectroscopic data provide an unambiguous fingerprint for its identification. The protocols outlined herein represent standard, robust methodologies that ensure the generation of accurate and trustworthy data, which is paramount for scientific integrity and progress.

References

- This compound | 2243-42-7 | C13H10O3 - Appchem. [Link]

- This compound - Stenutz. [Link]

- This compound - Chongqing Chemdad Co. [Link]

- This compound | C13H10O3 | CID 75237 - PubChem. [Link]

- This compound - [FTIR] - Spectrum - SpectraBase. [Link]

- Benzoic acid, 2-phenoxy- - NIST WebBook. [Link]

- Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7) - Cheméo. [Link]

- 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem. [Link]

- Supplementary Information - The Royal Society of Chemistry. [Link]

- 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem. [Link]

- Determining the pKa of 2-hydroxybenzoic acid - Royal Society of Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. This compound | 2243-42-7 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound [stenutz.eu]

- 11. This compound(2243-42-7) 1H NMR [m.chemicalbook.com]

- 12. Benzoic acid, 2-phenoxy- [webbook.nist.gov]

- 13. edu.rsc.org [edu.rsc.org]

Spectroscopic Data of 2-Phenoxybenzoic Acid: A Technical Guide

Introduction

2-Phenoxybenzoic acid (C₁₃H₁₀O₃, Mol. Wt. 214.22 g/mol ) is an aromatic carboxylic acid with a flexible ether linkage, positioning it as a key precursor and internal standard in various scientific fields.[1] Its applications range from the synthesis of anti-inflammatory and anticonvulsant agents to its use in quantifying pyrethroid metabolites in environmental and biological samples.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a comprehensive understanding of its spectroscopic signature.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, offering not just raw data, but the underlying principles and experimental causality behind the interpretation and acquisition of these spectra.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering scheme used throughout this guide for the assignment of NMR signals is presented below.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 | Singlet (broad) | -COOH (H9) |

| 8.13 | Doublet of Doublets | H6 |

| 7.47 | Multiplet | H4 |

| 7.38 | Multiplet | H3', H5' |

| 7.19 | Multiplet | H4' |

| 7.06 | Multiplet | H2', H6' |

| 6.89 | Doublet of Doublets | H3 |

Note: Specific multiplicities and coupling constants can vary slightly based on solvent and spectrometer resolution. The assignments are based on typical aromatic substitution patterns and coupling.

Interpretation and Mechanistic Insights

-

Carboxylic Acid Proton (H9): The proton of the carboxylic acid is highly deshielded, appearing as a broad singlet around 11.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (Benzoic Acid Ring):

-

H6: This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most downfield signal of the aromatic protons at ~8.13 ppm.

-

H3: This proton is ortho to the electron-donating phenoxy group, resulting in a significant upfield shift to ~6.89 ppm.

-

-

Aromatic Protons (Phenoxy Ring): The protons on the unsubstituted phenoxy ring (H2' to H6') appear in the typical aromatic region of 7.0-7.4 ppm. Their signals are often complex multiplets due to overlapping spin systems.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides critical information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment produces a distinct peak.

¹³C NMR Data Summary (Predicted/Typical)

| Chemical Shift (δ) ppm | Assignment (Carbon) | Rationale |

| ~165-170 | C7 (-COOH) | Carbonyl carbon, highly deshielded by two oxygen atoms.[3] |

| ~155-160 | C2 | Aromatic carbon bonded to the electron-donating ether oxygen. |

| ~150-155 | C1' | Aromatic carbon of the phenoxy ring bonded to the ether oxygen. |

| ~130-135 | C4, C6 | Aromatic CH carbons influenced by their position relative to substituents. |

| ~120-130 | C3', C4', C5' | Aromatic CH carbons of the phenoxy ring. |

| ~115-125 | C1, C3, C5 | Aromatic carbons influenced by ortho/para directing groups. |

| ~115-120 | C2', C6' | Aromatic CH carbons ortho to the ether linkage on the phenoxy ring. |

Interpretation and Mechanistic Insights

-

Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing far downfield (>165 ppm) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[3]

-

Quaternary Carbons (C1, C2, C1'): The signals for carbons that are not attached to any protons (C1, C2, C1') are typically weaker in intensity compared to protonated carbons. Their chemical shifts are highly dependent on the electronic nature of the attached substituents. The carbons attached to the ether oxygen (C2 and C1') are significantly deshielded.

-

Aromatic CH Carbons: The remaining nine CH carbons of the two aromatic rings appear in the 115-135 ppm range. Precise assignment without advanced 2D NMR techniques (like HSQC/HMBC) is challenging, but the general regions are predictable.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

-

Instrument Setup: Lock, tune, and shim the instrument as per the ¹H NMR protocol.

-

Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The spectral width should be set to ~240 ppm.

-

Processing: Fourier transform, phase, and baseline correct the spectrum. Calibrate the solvent peak (e.g., CDCl₃ at 77.16 ppm) to reference the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

IR Data Summary

The spectrum is typically acquired as a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[4]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~1685 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |

| ~1290 | Medium | C-O Stretch | Carboxylic Acid |

| 950-900 | Medium, Broad | O-H Bend | Carboxylic Acid (out-of-plane) |

| 750 | Strong | C-H Bend | Ortho-disubstituted ring |

Interpretation and Mechanistic Insights

-

O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is due to the strong hydrogen bonding in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp peak around 1685 cm⁻¹ confirms the presence of the carbonyl group.[1] Its position is characteristic of an aromatic carboxylic acid participating in hydrogen bonding.

-

C-O-C Stretch: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage, a key identifying feature of the molecule.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of signals, including C-O stretching and C-H bending vibrations. The strong peak around 750 cm⁻¹ is highly indicative of the ortho-disubstitution pattern on the benzoic acid ring.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and acquire a background spectrum of the empty accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the ATR crystal.

-

Acquisition: Collect the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.

-

Processing: The software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information on molecular weight and structural fragments.

MS Data Summary (Electron Ionization)

The following data is characteristic of an Electron Ionization (EI) mass spectrum.

| m/z | Relative Intensity (%) | Assignment |

| 214 | ~50 | [M]⁺˙ (Molecular Ion) |

| 197 | ~5 | [M - OH]⁺ |

| 169 | ~2 | [M - COOH]⁺ |

| 121 | 100 | [M - C₆H₅O]⁺ or [M - COOH - CO]⁺ (Base Peak) |

| 93 | ~10 | [C₆H₅O]⁺ |

| 77 | ~10 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway

The fragmentation of organic molecules under high-energy EI conditions follows predictable pathways, often driven by the formation of stable ions or the loss of stable neutral molecules.

-

Molecular Ion ([M]⁺˙): The peak at m/z 214 confirms the molecular weight of the compound.

-

Loss of Hydroxyl Radical: The ion at m/z 197 corresponds to the loss of a hydroxyl radical (·OH) from the carboxylic acid group.

-

Formation of the Base Peak: The most intense peak (base peak) at m/z 121 is a common feature in ortho-substituted benzoic acids. It can be attributed to the loss of the phenoxy radical (·OC₆H₅, 93 Da), though other pathways may contribute.

-

Other Fragments: The peak at m/z 93 corresponds to the phenoxy cation, and the peak at m/z 77 is the characteristic phenyl cation.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C. Inject 1 µL of the sample.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a definitive spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy provides unequivocal evidence for the key carboxylic acid and aryl ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that aid in structural verification. Together, these techniques provide a robust analytical toolkit for the unambiguous identification and quality control of this important chemical compound.

References

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709) - 2-Methoxybenzoic acid.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenoxy-. In NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - 2-Aminobenzoic acid.

- SpectraBase. (n.d.). 3-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

Discovery of diphenyl ether carboxylic acids

An In-Depth Technical Guide to the Discovery and Development of Diphenyl Ether Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of diphenyl ether carboxylic acids, a pivotal class of molecules primarily known for their potent herbicidal activity. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes foundational knowledge with field-proven insights to illuminate the journey from initial synthesis to biological application.

Introduction: A Tale of Two Rings and a Potent Linkage

The diphenyl ether scaffold, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in medicinal and agricultural chemistry. The addition of a carboxylic acid functional group, among other substitutions, unlocked a class of compounds with profound biological effects. The story of diphenyl ether carboxylic acids is most prominent in the field of agriculture, where they represent a critical family of herbicides that have helped shape modern weed management practices.[1][2]

The initial discovery that these compounds could effectively control broadleaf weeds in major crops like soybeans and peanuts spurred decades of research.[1][2] This guide will delve into the core scientific principles that drove this discovery, from the chemical ingenuity behind their synthesis to the detailed biochemical investigations that unraveled their potent mechanism of action.

Foundational Synthesis: Forging the Ether Bond

The construction of the diphenyl ether core is a foundational challenge in the synthesis of this class of compounds. The most common and historically significant method is the Ullmann condensation .

The Ullmann Condensation: A Copper-Catalyzed Union

The Ullmann reaction involves the coupling of a phenol with a halobenzene in the presence of a copper catalyst at elevated temperatures.[3][4] This reaction is a cornerstone for creating the diaryl ether linkage.

-

Rationale for Experimental Choices:

-

Catalyst: Copper is essential for facilitating this coupling reaction. The choice of basic copper carbonate or copper salts of lower aliphatic carboxylic acids has been shown to improve catalytic activity over other copper sources.[4] The catalyst facilitates the reaction between the phenolate and the halobenzene.

-

Base: A base, such as potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic alkali metal phenolate.[4] This is a critical step for the subsequent nucleophilic aromatic substitution.

-

Solvent and Temperature: The reaction is typically carried out at high temperatures, often under reflux conditions, to overcome the activation energy of the C-O bond formation.[4]

-

A general workflow for the synthesis of a diphenyl ether carboxylic acid scaffold can be visualized as follows:

Caption: General synthetic workflow for diphenyl ether carboxylic acids via Ullmann condensation.

Detailed Experimental Protocol: Synthesis of 4,4'-Diphenyl Ether Dicarboxylic Acid

The following protocol is a representative example of the synthesis of a diphenyl ether dicarboxylic acid.[5]

-

Dehydration and Phenolate Formation:

-

Combine p-hydroxybenzoate, a suitable alkali (e.g., potassium hydroxide), and a solvent (e.g., toluene) in a reaction vessel under a protective gas atmosphere (e.g., nitrogen).

-

Heat the mixture to 110-120 °C for 2-4 hours to drive off water and form the potassium phenolate.

-

-

Copper-Catalyzed Coupling:

-

To the resulting mixed solution, add a catalyst (e.g., cuprous halide mixed with a ligand like 8-hydroxyquinoline) and a halobenzoate (e.g., p-chlorobenzoate).

-

Heat the reaction mixture to 145-195 °C to facilitate the coupling reaction.

-

After the reaction is complete, cool the mixture and add a solvent for extraction. Perform liquid-liquid separation and crystallize the product to obtain the solid 4,4'-diphenyl ether diester.

-

-

Hydrolysis to Carboxylic Acid:

-

Heat the 4,4'-diphenyl ether diester in an alkaline aqueous solution (e.g., 10-50% NaOH) at 50-80 °C to hydrolyze the ester groups.

-

After hydrolysis is complete, cool the solution and add an acid (e.g., hydrochloric acid) to adjust the pH to acidic, precipitating the dicarboxylic acid.

-

Filter and dry the crystalline product to obtain 4,4'-diphenyl ether dicarboxylic acid.

-

Unraveling the Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The herbicidal prowess of diphenyl ether carboxylic acids stems from their ability to inhibit a critical enzyme in the chlorophyll and heme biosynthesis pathway: protoporphyrinogen oxidase (PPO) .[6][7][8][9]

The Biochemical Cascade of Phytotoxicity

-

PPO Inhibition: Diphenyl ether herbicides are potent, competitive inhibitors of the PPO enzyme.[6] This enzyme is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][10]

-

Accumulation of Protoporphyrinogen IX: With PPO blocked, its substrate, protoporphyrinogen IX, accumulates and leaks from its normal location in the chloroplast into the cytoplasm.[11]

-

Cytoplasmic Oxidation and Photosensitization: In the cytoplasm, protoporphyrinogen IX is oxidized to protoporphyrin IX by a different, herbicide-insensitive enzyme activity, possibly located in the plasma membrane.[10][11]

-

Light-Dependent Radical Formation: Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it triggers the formation of highly reactive singlet oxygen radicals.[11][12]

-

Lipid Peroxidation and Cell Death: These radicals initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes.[12] This leads to rapid leakage of cellular contents, desiccation, and ultimately, plant death.[9][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 4. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 5. CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid - Google Patents [patents.google.com]

- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. [PDF] Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. | Semantic Scholar [semanticscholar.org]

- 9. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 10. Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 12. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenoxybenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Phenoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Moving beyond a simple tabulation of data, this document delves into the causal relationships between the compound's physicochemical properties and its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, present established experimental protocols for its determination, and offer field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with a robust framework for predicting, measuring, and manipulating the solubility of this compound in practical laboratory and industrial settings.

Introduction: The Significance of this compound

This compound (2-PBA), a white crystalline solid with the molecular formula C₁₃H₁₀O₃, is a molecule of considerable interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial precursor for a range of compounds, including anti-inflammatory agents and anticonvulsants.[2] Structurally, it is a derivative of benzoic acid featuring a phenoxy group at the ortho position.[1][2] This configuration creates a flexible ether linkage, which, along with its hydrogen-bonding capabilities, dictates its solid-state behavior and, critically, its solubility.[2]

Understanding the solubility of 2-PBA is paramount for its application. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthesis, it governs the choice of reaction media, purification methods like crystallization, and the efficiency of analytical techniques such as HPLC, where it is often used as an internal standard.[2][3] This guide provides the foundational knowledge required to make informed decisions regarding solvent selection and solubility optimization.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish. The principle of "like dissolves like" is the guiding maxim, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6]

For this compound, several key properties dictate its solubility profile:

-

Molecular Structure: The molecule possesses a distinct duality. The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4] Conversely, the two aromatic rings (the benzene and phenoxy moieties) constitute a large, non-polar, and hydrophobic region.[7] The interplay between this polar "head" and non-polar "body" is the primary determinant of its solubility.

-

Crystal Structure: In its solid state, this compound molecules arrange themselves into a stable crystal lattice. This structure is characterized by the formation of carboxylic acid inversion dimers linked by strong O—H⋯O hydrogen bonds.[2] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome the lattice energy of this stable, hydrogen-bonded dimer arrangement.

-